(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including enantioselective alkylation, reduction, and cyclization reactions. One approach for synthesizing amino acid derivatives involves the enantioselective alkylation of propanoic acid tert-butyl esters, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Shirakawa et al., 2014). Another method describes the synthesis of phenyl butanoic acid from nitro reduction and carbonyl reduction steps, indicating the versatility of synthetic approaches for similar compounds (Yuan Guo-qing, 2013).
Molecular Structure Analysis
The incorporation of tert-butyl groups in molecules like (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride affects their molecular conformation and stability. Studies on similar compounds, such as perfluoro-tert-butyl 4-hydroxyproline, reveal how substituents influence molecular conformation, which is crucial for their biological activity and detection via techniques like 19F NMR (Tressler & Zondlo, 2014).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVGFMZLBRNQHM-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375865 |
Source
|
Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |
CAS RN |
1217789-95-1 |
Source
|
Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.